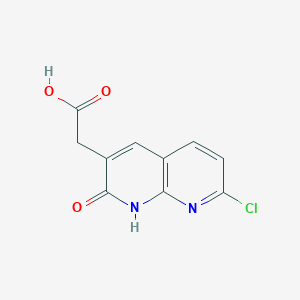
1-Fluorohexa-2,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluorohexa-2,4-diene is an organic compound characterized by the presence of a fluorine atom attached to a conjugated diene system The molecular structure consists of a six-carbon chain with double bonds at the 2nd and 4th positions and a fluorine atom at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluorohexa-2,4-diene can be synthesized through several methods. One common approach involves the fluorination of hexa-2,4-diene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluorohexa-2,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions, where electrophiles add to the double bonds.
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Diels-Alder Reactions: As a conjugated diene, it can undergo Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions:
Electrophilic Addition: Reagents like hydrogen halides (e.g., HBr) can add to the double bonds under both kinetic and thermodynamic control.
Nucleophilic Substitution: Nucleophiles such as amines can replace the fluorine atom, often requiring a catalyst or elevated temperatures.
Diels-Alder Reactions: These reactions typically occur at moderate temperatures and may require a catalyst to enhance the reaction rate.
Major Products Formed:
Electrophilic Addition: Products include 1,2-addition and 1,4-addition products depending on the reaction conditions.
Nucleophilic Substitution: Substituted dienes with various functional groups depending on the nucleophile used.
Diels-Alder Reactions:
Applications De Recherche Scientifique
1-Fluorohexa-2,4-diene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Fluorohexa-2,4-diene in chemical reactions involves the interaction of its conjugated diene system with various reagents. The presence of the fluorine atom influences the electron density and reactivity of the double bonds, making it a versatile intermediate in organic synthesis. The compound can form resonance-stabilized carbocations during electrophilic addition reactions, which can then undergo further transformations .
Comparaison Avec Des Composés Similaires
1,3-Butadiene: A simple conjugated diene used in polymer synthesis.
Isoprene: Another conjugated diene with applications in rubber production.
1-Fluorobutadiene: A fluorinated diene similar to 1-Fluorohexa-2,4-diene but with a shorter carbon chain.
Uniqueness: this compound is unique due to its specific fluorine substitution, which imparts distinct reactivity and stability compared to non-fluorinated dienes. This makes it valuable in applications requiring precise control over chemical reactivity and product formation .
Propriétés
Numéro CAS |
207306-24-9 |
|---|---|
Formule moléculaire |
C6H9F |
Poids moléculaire |
100.13 g/mol |
Nom IUPAC |
1-fluorohexa-2,4-diene |
InChI |
InChI=1S/C6H9F/c1-2-3-4-5-6-7/h2-5H,6H2,1H3 |
Clé InChI |
KUCMGXWLFCRZEF-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(Cyclohex-1-en-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14257777.png)


![N-{2-[(4-Methoxyphenyl)tellanyl]ethyl}benzamide](/img/structure/B14257795.png)



![2'-Methoxy[1,1'-binaphthalene]-2-thiol](/img/structure/B14257822.png)
![1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl-](/img/structure/B14257837.png)
![2-Azetidinone, 4-[(phenylmethyl)seleno]-](/img/structure/B14257839.png)
stannane](/img/structure/B14257842.png)
